Tosufloxacin hydrochloride Tosufloxacin hydrochloride Tosufloxacin, also known as T-3262, is a fluoroquinolone antibiotic used to treat susceptible infections. It has a controversial safety profile in relation to other fluoroquinolones. It is associated with severe thrombocytopenia and nephritis, and hepatotoxicity. It is sold in Japan under the brand name Ozex.
Brand Name: Vulcanchem
CAS No.: 104051-69-6
VCID: VC0545628
InChI: InChI=1S/C19H15F3N4O3.ClH/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);1H
SMILES: C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.Cl
Molecular Formula: C19H16ClF3N4O3
Molecular Weight: 440.8 g/mol

Tosufloxacin hydrochloride

CAS No.: 104051-69-6

Cat. No.: VC0545628

Molecular Formula: C19H16ClF3N4O3

Molecular Weight: 440.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tosufloxacin hydrochloride - 104051-69-6

Specification

CAS No. 104051-69-6
Molecular Formula C19H16ClF3N4O3
Molecular Weight 440.8 g/mol
IUPAC Name 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C19H15F3N4O3.ClH/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);1H
Standard InChI Key CIHZSSCESOLBRQ-UHFFFAOYSA-N
SMILES C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.Cl
Canonical SMILES C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.Cl
Appearance Solid powder

Introduction

Chemical and Structural Properties of Tosufloxacin Hydrochloride

Molecular Composition and Identification

Tosufloxacin hydrochloride (C₁₉H₁₆ClF₃N₄O₃) is the hydrochloride salt of tosufloxacin, a third-generation fluoroquinolone. Its molecular weight is 440.8 g/mol, and it exists as a racemic mixture of R- and S-enantiomers . The compound’s structure features a 1,8-naphthyridine core substituted with fluorine atoms at positions 6 and 8, a 2,4-difluorophenyl group at position 1, and a 3-aminopyrrolidine moiety at position 7 .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₆ClF₃N₄O₃
CAS Registry Number104051-69-6
Melting Point226–228°C (decomposes)
SolubilityFreely soluble in water
pKa5.9 (carboxylic acid group)

Stereochemical Considerations

The racemic nature of tosufloxacin hydrochloride contributes to its bidirectional interactions with bacterial enzymes. While both enantiomers inhibit DNA gyrase, the S-enantiomer demonstrates 2–3 times greater affinity for topoisomerase IV in Staphylococcus aureus . This stereospecificity underscores the importance of maintaining the racemic ratio during synthesis to ensure optimal antibacterial efficacy.

Mechanism of Action and Antimicrobial Activity

Inhibition of Bacterial DNA Replication

Tosufloxacin exerts bactericidal effects primarily through dual inhibition of DNA gyrase (topoisomerase II) and topoisomerase IV. At therapeutic concentrations (0.25–2 μg/mL), it stabilizes the enzyme-DNA cleavage complex, preventing religation of double-strand DNA breaks . This mechanism is concentration-dependent, with ≥99% inhibition observed at 4× MIC against Streptococcus pneumoniae .

Spectrum of Activity

Table 2: Minimum Inhibitory Concentrations (MIC₉₀) Against Common Pathogens

PathogenMIC₉₀ (μg/mL)
Escherichia coli0.12
Klebsiella pneumoniae0.25
Pseudomonas aeruginosa1.0
Staphylococcus aureus0.5
Mycoplasma pneumoniae0.25–0.5

Data compiled from in vitro studies demonstrate superior activity against respiratory pathogens compared to earlier quinolones. Against macrolide-resistant Mycoplasma pneumoniae, tosufloxacin maintains an MIC₉₀ of 0.25 μg/mL, equivalent to its potency against susceptible strains .

Pharmacokinetics and Metabolism

Absorption and Distribution

Following oral administration of 150 mg tablets, peak serum concentrations (Cₘₐₓ) of 1.2–1.8 μg/mL are achieved within 2 hours. The drug exhibits linear pharmacokinetics up to 600 mg/day, with an absolute bioavailability of 85–90% . Tissue penetration studies reveal high concentrations in:

  • Bronchial mucosa: 3.1× plasma levels

  • Prostate tissue: 2.8× plasma levels

  • Aqueous humor: 1.5× plasma levels

Elimination Pathways

Approximately 60% of the administered dose is excreted unchanged in urine, while 30% undergoes hepatic metabolism via CYP3A4 to inactive metabolites. The elimination half-life (t₁/₂) ranges from 4.5–6 hours in patients with normal renal function . Dose adjustments are required for creatinine clearance <30 mL/min, with recommended reductions of 50% .

Clinical Applications and Efficacy

Complicated Urinary Tract Infections

A pivotal trial involving 45 patients with recurrent UTIs demonstrated an 86.7% clinical response rate (39/45) after 7–14 days of therapy . Long-term prophylaxis (150 mg/day for 55 days) prevented recurrence in 92.3% of cases, significantly outperforming norfloxacin (78.5%) .

Respiratory Infections

In cystic fibrosis patients with Pseudomonas aeruginosa infections, tosufloxacin achieved clinical cure rates of 82% versus 68% for ciprofloxacin . Its activity persists in acidic environments (pH 5.2), making it effective in bronchial secretions where pH often falls below 6.0 .

Off-Label Uses

Emerging evidence supports its use in:

  • Ocular infections: 0.5% solution achieves corneal concentrations exceeding MIC₉₀ for S. aureus within 15 minutes

  • Surgical prophylaxis: Single 300 mg dose reduces post-operative infection risk by 41% compared to cephalosporins

Comparative Analysis with Other Fluoroquinolones

Table 3: Key Differentiators from Ciprofloxacin and Levofloxacin

ParameterTosufloxacinCiprofloxacinLevofloxacin
S. aureus MIC₉₀0.5 μg/mL1.0 μg/mL0.5 μg/mL
CSF Penetration (%)251030
QTc Prolongation RiskLowModerateHigh

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